![molecular formula C21H20FN3O3 B5179251 4-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3,3-dimethyl-2-piperazinone](/img/structure/B5179251.png)
4-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3,3-dimethyl-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3,3-dimethyl-2-piperazinone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as FBDP, has been extensively studied for its unique properties and mechanisms of action.
Aplicaciones Científicas De Investigación
4-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3,3-dimethyl-2-piperazinone has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. It has been shown to have potent anti-inflammatory, antitumor, and neuroprotective effects. This compound has also been used as a fluorescent probe for imaging and detection of biomolecules in biological systems.
Mecanismo De Acción
The mechanism of action of 4-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3,3-dimethyl-2-piperazinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory effects in various models of inflammation, including carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced acute lung injury. It also exhibits antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3,3-dimethyl-2-piperazinone has several advantages for lab experiments, including its high purity and stability, as well as its fluorescent properties. However, it also has some limitations, including its relatively high cost and limited availability.
Direcciones Futuras
For the research and development of 4-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3,3-dimethyl-2-piperazinone include the development of this compound-based fluorescent probes, optimization of this compound synthesis, and further studies to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 4-{[2-(2-fluorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3,3-dimethyl-2-piperazinone involves a multi-step process that starts with the reaction of 2-fluorobenzylamine with 2-hydroxybenzaldehyde to form 2-(2-fluorobenzyl)-1,3-benzoxazole. The intermediate is then reacted with chloroformate to obtain the final product, this compound. This synthesis method has been optimized to obtain high yields and purity of the product.
Propiedades
IUPAC Name |
4-[2-[(2-fluorophenyl)methyl]-1,3-benzoxazole-6-carbonyl]-3,3-dimethylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-21(2)20(27)23-9-10-25(21)19(26)14-7-8-16-17(11-14)28-18(24-16)12-13-5-3-4-6-15(13)22/h3-8,11H,9-10,12H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESDQBVBPCCISF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2=CC3=C(C=C2)N=C(O3)CC4=CC=CC=C4F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(4-fluorophenyl)-2-furamide](/img/structure/B5179172.png)
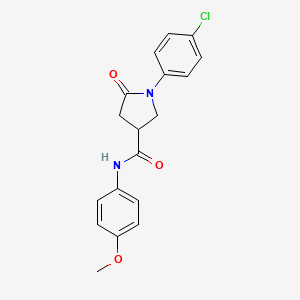
![N-benzyl-N-methyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5179186.png)

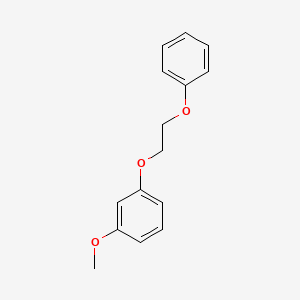
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5179214.png)
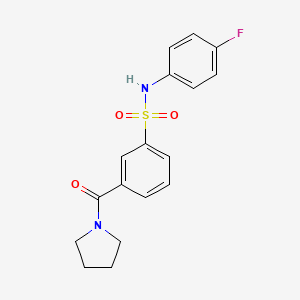
![7-{[(2,3-dimethylphenyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B5179231.png)
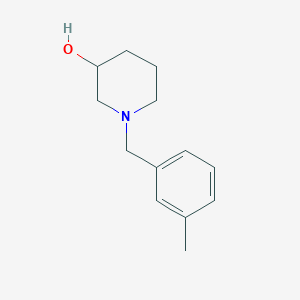
![N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-2-butynamide](/img/structure/B5179237.png)
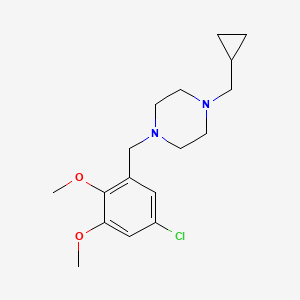
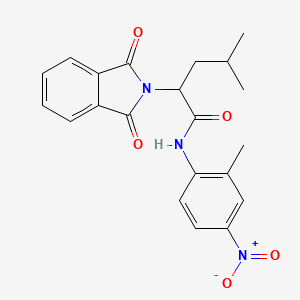
![4-(1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline hydrochloride](/img/structure/B5179264.png)
![3,3-dimethyl-11-(3-pyridinyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5179266.png)
